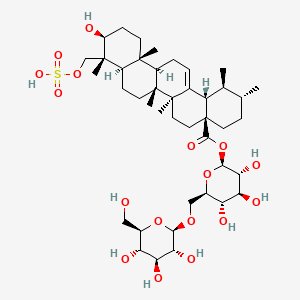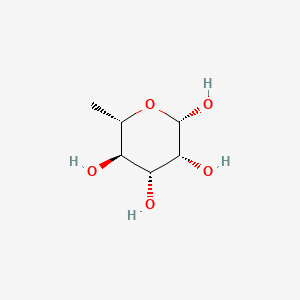
beta-L-Rhamnose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-L-Rhamnose: is a naturally occurring deoxy sugar, specifically a methylpentose, which is found in many plant glycosides and some bacterial polysaccharides. It is a key component in the structure of various biologically significant molecules, including glycoproteins and glycolipids. This compound is particularly notable for its presence in the cell walls of certain bacteria, where it plays a crucial role in maintaining structural integrity and facilitating interactions with the environment .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-L-Rhamnose can be achieved through several methods. One common approach involves the glycosylation of L-rhamnose derivatives. This process typically requires the use of glycosyl donors and acceptors under specific reaction conditions to achieve the desired stereoselectivity. For instance, the use of glycosyl halides in the presence of a Lewis acid catalyst can facilitate the formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Certain strains of bacteria, such as Pseudomonas aeruginosa, are known to produce rhamnolipids, which contain this compound as a component. The fermentation process can be optimized by adjusting various parameters, including nutrient availability, pH, and temperature, to maximize yield .
化学反应分析
Types of Reactions: Beta-L-Rhamnose undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for various applications.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or nitric acid. These reactions typically occur under acidic conditions and result in the formation of rhamnonic acid.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon. This reaction converts the sugar into its corresponding alcohol.
Substitution: Substitution reactions involving this compound often use nucleophiles such as thiols or amines.
Major Products: The major products formed from these reactions include rhamnonic acid (oxidation), rhamnitol (reduction), and various rhamnosylated derivatives (substitution).
科学研究应用
Beta-L-Rhamnose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex oligosaccharides and glycoconjugates.
Biology: this compound is a component of bacterial cell walls and is involved in host-pathogen interactions.
Medicine: The compound is explored for its potential as an antibacterial agent, given its presence in bacterial cell walls but not in mammalian cells.
作用机制
The mechanism of action of beta-L-Rhamnose involves its incorporation into various biological molecules, where it influences their structure and function. In bacteria, this compound is a key component of lipopolysaccharides and other cell wall polysaccharides. It interacts with specific enzymes, such as rhamnosyltransferases, which facilitate its incorporation into larger glycoconjugates . These interactions are crucial for maintaining cell wall integrity and mediating interactions with the host immune system.
相似化合物的比较
Beta-L-Rhamnose can be compared with other similar compounds, such as:
Alpha-L-Rhamnose: While both are stereoisomers, this compound has the hydroxyl group on the anomeric carbon in the beta position, whereas alpha-L-Rhamnose has it in the alpha position. This difference affects their reactivity and interactions with enzymes.
Rutinose: A disaccharide composed of this compound and glucose.
Neohesperidose: Another disaccharide containing this compound, but linked to a different sugar unit.
This compound is unique due to its specific stereochemistry and its role in bacterial cell wall structures, making it a valuable target for research and industrial applications.
属性
CAS 编号 |
6155-36-8 |
|---|---|
分子式 |
C6H12O5 |
分子量 |
164.16 g/mol |
IUPAC 名称 |
(2S,3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5+,6-/m0/s1 |
InChI 键 |
SHZGCJCMOBCMKK-YJRYQGEOSA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


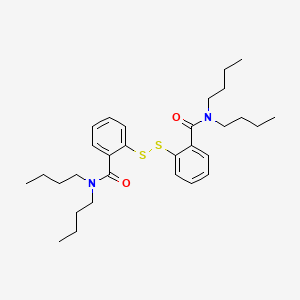



![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793036.png)
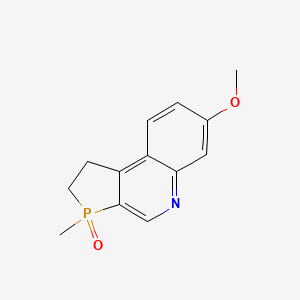
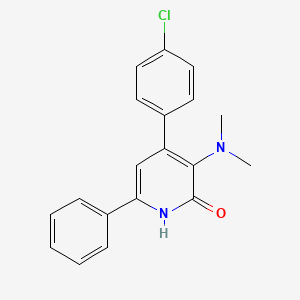
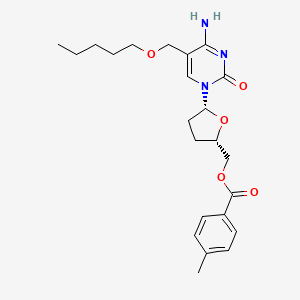
![(1S,3R)-1-[2-(6-amino-9-prop-2-ynylpurin-2-yl)ethynyl]-3-methylcyclohexan-1-ol](/img/structure/B12793063.png)
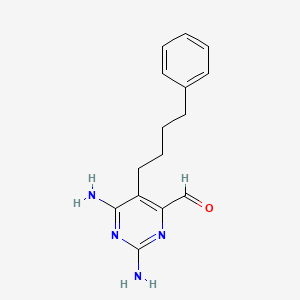

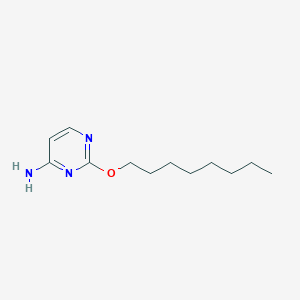
![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793071.png)
